molecular formula C13H10N2O2S B4687790 2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide

2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide

Cat. No. B4687790
M. Wt: 258.30 g/mol
InChI Key: KGAZIDBHVDYIAD-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide, also known as FTAA, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can bind to amyloid fibrils, which are associated with several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

Mechanism of Action

2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide binds to amyloid fibrils through a combination of hydrophobic and electrostatic interactions. The molecule has a planar structure that allows it to stack on the surface of the fibrils, resulting in a significant increase in fluorescence intensity. The binding of this compound to amyloid fibrils is reversible, making it possible to use the molecule for kinetic studies.
Biochemical and Physiological Effects:
This compound does not have any significant biochemical or physiological effects on cells or tissues. It is a non-toxic molecule that can be used in a wide range of experimental systems without causing any adverse effects.

Advantages and Limitations for Lab Experiments

2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide has several advantages for lab experiments. It is a small molecule that can penetrate cells and tissues, making it possible to use it in a wide range of experimental systems. It is also highly specific for amyloid fibrils, allowing researchers to study the formation and growth of these structures with high sensitivity and accuracy. However, this compound has some limitations as well. It is not suitable for in vivo imaging studies, as it cannot penetrate the blood-brain barrier. Additionally, it may bind to other molecules or structures that have similar properties to amyloid fibrils, leading to false positive results.

Future Directions

There are several future directions for the use of 2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide in scientific research. One area of interest is the development of new this compound derivatives that have improved properties, such as higher fluorescence intensity or better specificity for amyloid fibrils. Another area of interest is the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging or positron emission tomography, to study the formation and growth of amyloid fibrils in vivo. Finally, this compound may have potential applications in the development of new diagnostic tools or therapies for neurodegenerative diseases.

Scientific Research Applications

2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide is widely used in scientific research as a fluorescent probe for amyloid fibrils. It can be used to detect and quantify amyloid fibrils in vitro and in vivo, making it a valuable tool for studying the pathogenesis of neurodegenerative diseases. This compound has been used to study the formation and growth of amyloid fibrils, as well as their interactions with other molecules and cells.

properties

IUPAC Name

(E)-2-cyano-3-(furan-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c14-7-11(6-10-3-4-17-9-10)13(16)15-8-12-2-1-5-18-12/h1-6,9H,8H2,(H,15,16)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAZIDBHVDYIAD-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=CC2=COC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CNC(=O)/C(=C/C2=COC=C2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide
Reactant of Route 2
Reactant of Route 2
2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide
Reactant of Route 3
2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide
Reactant of Route 4
2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide
Reactant of Route 5
2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide
Reactant of Route 6
Reactant of Route 6
2-cyano-3-(3-furyl)-N-(2-thienylmethyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.